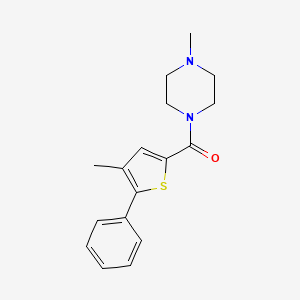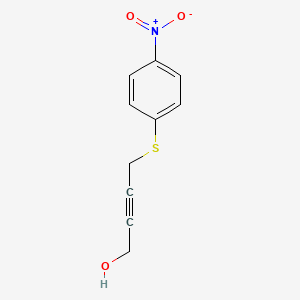![molecular formula C18H25N5O2 B5253557 1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide](/img/structure/B5253557.png)
1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.
Preparation Methods
The synthesis of 1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide typically involves the use of “Click” chemistry and Suzuki–Miyaura cross-coupling reactions. The starting material, (S)-(-) ethyl lactate, undergoes a series of reactions with arylboronic acids in an aqueous medium to yield the target compound . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide involves its binding to specific molecular targets, such as the active site residues of carbonic anhydrase-II. This binding inhibits the enzyme’s activity, which can have various biological effects .
Comparison with Similar Compounds
1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1H-1,2,3-triazole analogs: These compounds also exhibit enzyme inhibitory activity and are used in similar applications.
Indole derivatives: These compounds have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
The uniqueness of this compound lies in its specific molecular structure and its potential as a carbonic anhydrase-II inhibitor.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-15-5-2-3-6-16(15)13-23-14-17(20-21-23)18(24)19-7-4-8-22-9-11-25-12-10-22/h2-3,5-6,14H,4,7-13H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWYZWJFKGFSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylbutyl)glycinamide](/img/structure/B5253493.png)

![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-methyl-1-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5253499.png)
![N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B5253504.png)
![4-[4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl]piperazin-2-one](/img/structure/B5253505.png)
![4-methyl-3-(phenylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5253515.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5253529.png)

![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diphenylacetamide](/img/structure/B5253550.png)

![N-propyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B5253569.png)

![1-cyclohexyl-2-[(3,5-dimethoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B5253579.png)
amino]-N-3-pyridinylbenzamide](/img/structure/B5253589.png)
